molecular formula C11H18N2 B13874309 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine

Cat. No.: B13874309
M. Wt: 178.27 g/mol
InChI Key: KIBBBQFAOGQEDH-UHFFFAOYSA-N
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Description

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with tert-butyl and methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,4-diaminobenzene using reducing agents such as iron filings and hydrochloric acid.

    Alkylation: The final step involves the alkylation of 1,4-diaminobenzene with tert-butyl chloride and methyl iodide in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are often employed.

Chemical Reactions Analysis

Types of Reactions

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino groups, potentially converting them into alkylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkylamines and other reduced derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
  • 4-N-tert-butyl-4-N-propylbenzene-1,4-diamine
  • 4-N-tert-butyl-4-N-isopropylbenzene-1,4-diamine

Uniqueness

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of tert-butyl and methyl groups on the amino groups enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-N-tert-butyl-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C11H18N2/c1-11(2,3)13(4)10-7-5-9(12)6-8-10/h5-8H,12H2,1-4H3

InChI Key

KIBBBQFAOGQEDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

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